molecular formula C11H19N5O4 B1211262 Theophylline diethanolamine CAS No. 32156-80-2

Theophylline diethanolamine

Cat. No.: B1211262
CAS No.: 32156-80-2
M. Wt: 285.3 g/mol
InChI Key: XYBFIZMXHHNHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theophylline diethanolamine is a chemical complex supplied for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. In scientific research, this compound has been utilized in the synthesis of theophyllinato metal complexes, such as those with copper(II). These complexes serve as important models for studying direct interactions between transition metal ions and guanine bases in oligonucleotides and DNA, which is relevant for probing the mechanisms of certain antitumour drugs . Researchers value this compound for its role in fundamental biochemical and coordination chemistry studies. As with all research chemicals, appropriate safety protocols should be followed. For comprehensive handling and safety information, please consult the relevant Safety Data Sheet (SDS).

Properties

CAS No.

32156-80-2

Molecular Formula

C11H19N5O4

Molecular Weight

285.3 g/mol

IUPAC Name

1,3-dimethyl-7H-purine-2,6-dione;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H8N4O2.C4H11NO2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;6-3-1-5-2-4-7/h3H,1-2H3,(H,8,9);5-7H,1-4H2

InChI Key

XYBFIZMXHHNHKG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)NCCO

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)NCCO

Synonyms

deriphyllin
hydroxyethyltheophylline complet

Origin of Product

United States

Advanced Structural Elucidation and Solid State Characterization of Theophylline Diethanolamine Complexes

Crystallographic Investigations

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive proof of salt or cocrystal formation and a detailed understanding of the intermolecular interactions that stabilize the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the atomic-level structure of a crystalline material. The technique involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be precisely determined. researchgate.net

For a theophylline (B1681296) diethanolamine (B148213) complex, an SCXRD analysis would unequivocally establish the nature of the interaction—whether it is a salt formed by proton transfer from theophylline's imidazole (B134444) N-H to the diethanolamine nitrogen, or a cocrystal formed through neutral hydrogen bonds. The analysis reveals the asymmetric unit, which is the smallest unique part of the crystal structure. In the case of a 1:1 complex, this would typically contain one molecule of theophylline and one of diethanolamine.

Although a specific SCXRD study for a simple 1:1 theophylline-diethanolamine complex is not widely available in peer-reviewed literature, studies on related complexes, such as those incorporating theophylline and various amines, have been published. acs.org These studies confirm that theophylline readily forms complexes stabilized by hydrogen bonds. For instance, in cocrystals with carboxylic acids, theophylline's imidazole N–H group and one of its carbonyl groups are common sites for hydrogen bond formation. nih.gov

Table 1: Representative Crystallographic Data for Parent Compounds Note: This table presents data for the individual components as the data for the 1:1 complex is not publicly available.

CompoundCrystal SystemSpace GroupKey Reference
Theophylline (Anhydrous, Form II)OrthorhombicPna2₁ nih.gov
Theophylline MonohydrateMonoclinicP2₁/c mdpi.com
DiethanolamineMonoclinicP2₁/c iucr.org

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of bulk crystalline materials. Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely powdered sample containing a multitude of randomly oriented microcrystals. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ) and serves as a unique fingerprint for a specific crystalline solid. nih.gov

PXRD is essential for:

Phase Identification: The PXRD pattern of a theophylline-diethanolamine complex would be distinctly different from the patterns of the individual starting materials (theophylline and diethanolamine) or a simple physical mixture of the two. nih.gov

Polymorph Screening: If the complex can exist in multiple crystalline forms (polymorphs), each form will produce a unique PXRD pattern.

Purity Assessment: The technique can detect the presence of crystalline impurities, such as residual starting materials or different polymorphic forms. nih.gov

In a typical analysis, the experimental PXRD pattern of the synthesized bulk material is compared to a theoretical pattern calculated from SCXRD data (if available). nih.gov For theophylline, characteristic peaks for its anhydrous form are well-documented and appear at specific 2θ values under Cu Kα radiation. unideb.hu The formation of a new solid phase with diethanolamine would be confirmed by the appearance of new, unique diffraction peaks and the disappearance of the characteristic peaks of the parent compounds. acs.org

In a hypothetical theophylline-diethanolamine complex, the crystal lattice would be formed through a network of hydrogen bonds between the two components. Theophylline possesses one hydrogen bond donor (the N7-H of the imidazole ring) and three primary hydrogen bond acceptors (the two carbonyl oxygens, C2=O and C6=O, and the N9 nitrogen). nih.govnih.gov Diethanolamine has two hydroxyl groups (-OH) that act as hydrogen bond donors and acceptors, and a secondary amine nitrogen that is a strong hydrogen bond acceptor.

Based on the principles of crystal engineering and observed patterns in related structures, the following interactions are likely to define the lattice formation:

Strong Heterosynthons: The most probable and stabilizing interaction would be a hydrogen bond between the acidic N7-H of theophylline and the basic amino nitrogen of diethanolamine. This could result in either a neutral N-H···N hydrogen bond (cocrystal) or a full proton transfer to form an N⁺-H···N⁻ ionic bond (salt). The distinction depends on the pKa difference between the two molecules and the local crystalline environment. acs.org

Supporting Hydrogen Bonds: The hydroxyl groups of diethanolamine could form hydrogen bonds with the carbonyl oxygens of theophylline (O-H···O=C). These interactions are frequently observed in theophylline cocrystals with alcohols and carboxylic acids. nih.govresearchgate.net

Chain and Network Formation: These individual hydrogen bonds would link the molecules into chains or more complex three-dimensional networks, leading to a stable crystal lattice. researchgate.net The specific topology of these networks determines the final crystal packing.

Vibrational and Nuclear Magnetic Resonance Spectroscopic Analyses

Spectroscopic techniques probe the vibrational and electronic properties of molecules. They are highly sensitive to changes in chemical bonding and the local environment, making them powerful tools for characterizing the formation of complexes and the nature of intermolecular interactions like hydrogen bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The formation of a hydrogen bond alters the force constant and dipole moment of the involved functional groups, leading to predictable shifts in their corresponding vibrational frequencies. mdpi.com

For the theophylline-diethanolamine complex, FTIR is particularly useful for identifying the hydrogen bonds that stabilize the structure. The key spectral regions of interest are:

N-H and O-H Stretching Region (3500-3000 cm⁻¹): The N-H stretching vibration of theophylline (typically a sharp band around 3120 cm⁻¹) and the O-H stretching vibrations of diethanolamine (broad bands) would be expected to shift to lower frequencies (a red-shift) upon forming hydrogen bonds. researchgate.net This shift indicates a weakening of the covalent N-H or O-H bond as it interacts with an acceptor atom.

C=O Stretching Region (1750-1650 cm⁻¹): Theophylline has two distinct carbonyl (C=O) stretching bands. If these groups act as hydrogen bond acceptors for the hydroxyl groups of diethanolamine, their corresponding absorption bands will shift to lower frequencies. This shift is a direct indicator of C=O···H-O hydrogen bond formation. researchgate.net A shift of 30-40 cm⁻¹ to a lower frequency for carbonyl bands is often observed when a salt is formed with an amine base. researchgate.net

By comparing the FTIR spectrum of the complex to the spectra of the individual components, these shifts provide clear evidence of complex formation and allow for a detailed analysis of the specific functional groups involved in the hydrogen bonding network. mdpi.com

Table 2: Expected FTIR Vibrational Band Shifts in Theophylline Diethanolamine Complex Formation

Functional GroupMoleculeTypical Wavenumber (cm⁻¹)Expected Shift upon H-BondingReason for Shift
N-H StretchTheophylline~3120Red-shift (to lower cm⁻¹)N-H group acts as a hydrogen bond donor.
O-H StretchDiethanolamine~3400-3300 (broad)Red-shift (to lower cm⁻¹)O-H groups act as hydrogen bond donors.
C=O Stretch (Amide)Theophylline~1716Red-shift (to lower cm⁻¹)C=O group acts as a hydrogen bond acceptor.
C=O Stretch (Urea)Theophylline~1667Red-shift (to lower cm⁻¹)C=O group acts as a hydrogen bond acceptor.

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations, complementary to FTIR. While FTIR is based on the absorption of light, Raman spectroscopy is based on the inelastic scattering of light (the Raman effect). uef.fi A key advantage of Raman spectroscopy in pharmaceutical analysis is its low interference from water, making it excellent for studying hydrated forms. uef.fi

For the analysis of this compound complexes, Raman spectroscopy is valuable for:

Fingerprinting Solid-State Forms: The Raman spectrum provides a unique fingerprint of the crystalline form. The spectrum of the complex would be different from that of the individual components or any of their polymorphs. rsc.org

Low-Frequency (Phonon) Mode Analysis: The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) corresponds to lattice vibrations (phonons). These vibrations involve the collective motion of entire molecules within the crystal lattice and are extremely sensitive to the details of crystal packing and intermolecular bonding. researchgate.net Therefore, this region provides direct insight into the solid-state structure and can be used to distinguish between different polymorphs of the complex.

Complementary Vibrational Data: Raman spectroscopy is sensitive to changes in polarizability, whereas FTIR is sensitive to changes in dipole moment. Therefore, some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For example, C-C, C-N, and ring breathing modes in theophylline are often well-defined in the Raman spectrum, providing additional data points for structural confirmation. researchgate.net The hydration or dehydration of theophylline is readily monitored by Raman spectroscopy, as the monohydrate form shows specific peaks (e.g., at 1171 cm⁻¹) that are absent in the anhydrous form. researchgate.netspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure and conformation of this compound complexes. pharmascholars.com By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, detailed information about the electronic environment and connectivity of atoms within the complex can be obtained.

In the context of this compound, NMR studies can confirm the interaction between theophylline and diethanolamine. The ¹H NMR spectrum of theophylline typically shows characteristic signals for its N-methyl protons and the C8-H proton of the imidazole ring. wikipedia.orgchemicalbook.com For instance, the N-methyl proton signals appear at approximately 3.23 ppm and 3.41 ppm, while the C8-H proton signal is observed around 8.0 ppm. wikipedia.orgchemicalbook.comoup.com The ¹³C NMR spectrum of theophylline shows distinct signals for its methyl carbons and the carbons of the purine (B94841) ring system. wikipedia.orgnih.gov

When complexed with diethanolamine, shifts in these proton and carbon signals can be observed, indicating changes in the electronic distribution due to intermolecular interactions, such as hydrogen bonding between the acidic N7-H of theophylline and the nitrogen atom of diethanolamine. oup.comzsmu.edu.ua The protons of the diethanolamine moiety also provide characteristic signals that can be analyzed for conformational changes upon complexation. chemicalbook.com

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

This table provides an overview of the typical chemical shifts for theophylline and diethanolamine, which are the constituent parts of this compound. The exact shifts for the complex may vary due to intermolecular interactions.

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the solid-state properties of this compound, providing insights into its stability, purity, and physical transformations. wikipedia.orgnih.govresearchgate.netiarc.fr

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is employed to study the thermal events of a material as a function of temperature. core.ac.uknih.gov For this compound, DSC can identify phase transitions such as melting, crystallization, and polymorphic transformations. wikipedia.orgnih.goviarc.fr The DSC thermogram of a substance provides information on its melting point, which is a key indicator of purity. researchgate.net Anhydrous theophylline, for instance, exhibits a sharp endothermic peak corresponding to its melting transition. researchgate.net The presence of diethanolamine in the complex will influence this melting behavior.

Studies on related theophylline cocrystals have shown that DSC can effectively demonstrate the formation of new crystalline phases, each with a distinct melting endotherm different from the individual components. nih.gov The DSC curve for a theophylline-diethanolamine complex would be expected to show a unique thermal profile, reflecting the specific interactions and crystal lattice of the complex. The technique is also sensitive to the presence of different polymorphic forms, which may exhibit different melting points and dissolution behaviors. umn.edunih.govnih.govresearchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This technique is instrumental in determining the thermal stability and decomposition profile of this compound. nih.govresearchgate.net TGA can reveal the temperatures at which the components of the complex degrade.

For instance, in a mixed-ligand copper(II) complex containing theophyllinate and diethanolamine, TGA combined with evolved gas analysis showed that the diethanolamine ligand fragmented and evolved at lower temperatures (125-275°C) compared to the theophyllinate anions, which began to degrade at 350°C. researchgate.net A TGA of this compound would likely show a multi-stage decomposition, corresponding to the loss of the diethanolamine and subsequent decomposition of the theophylline molecule. nih.govresearchgate.net The residual mass at the end of the analysis provides information about the inorganic content, if any.

Interactive Data Table: Thermal Analysis Data

This table presents hypothetical thermal analysis data for this compound, illustrating the types of information obtained from DSC and TGA.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to understand the structural and electronic properties of this compound at the atomic level. zsmu.edu.uanih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. zsmu.edu.uanih.gov For this compound, DFT calculations can be used to optimize the geometry of the complex, predict its vibrational frequencies (which can be compared with experimental IR and Raman spectra), and analyze the nature of the intermolecular interactions. acs.org

DFT studies on related systems, such as cocrystals of theophylline with amino acids, have been used to explore intermolecular interactions. nih.gov The calculations can provide insights into the hydrogen bonding network, which is crucial for the stability of the this compound complex. The vibrational properties calculated by DFT can aid in the assignment of experimental spectral bands to specific molecular motions, confirming the structural arrangement of the complex. acs.org

Molecular Electrostatic Potential (MESP) and Topological Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding and predicting chemical reactivity. chemrxiv.orgresearchgate.netnih.govresearchgate.net It provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, an MESP map would show the negative potential around the oxygen and nitrogen atoms, which are sites for electrophilic attack or hydrogen bond acceptance. nih.gov The positive potential would be located around the hydrogen atoms, particularly the acidic N-H proton of theophylline.

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), can be used to characterize the nature of chemical bonds and intermolecular interactions. nih.govlmu.dersc.org By analyzing the electron density at bond critical points (BCPs), one can quantify the strength of hydrogen bonds within the this compound complex. mdpi.com This approach provides a more profound understanding of the forces holding the complex together. nih.gov

Energy Framework Analysis for Intermolecular Interactions

The stability and physicochemical properties of crystalline solids, such as this compound complexes, are fundamentally governed by the intricate network of intermolecular interactions within the crystal lattice. Energy framework analysis, a computational method utilizing tools like CrystalExplorer, provides a powerful means to visualize and quantify the energetic landscape of these interactions. crystalexplorer.netrasayanjournal.co.in This analysis is crucial for understanding the supramolecular architecture and predicting the mechanical and physicochemical properties of the complex. researchgate.netrsc.org

Energy framework analysis involves calculating the interaction energies between a central molecule and its surrounding neighbors within a defined cluster (typically a radius of ~15 Å). These pairwise interaction energies are dissected into their constituent components: electrostatic, polarization, dispersion, and exchange-repulsion. crystalexplorer.net The total interaction energy (E_tot) is a sum of these components, each scaled by a factor (k) derived from fitting to high-level quantum chemistry calculations (e.g., B3LYP-D2/6-31G(d,p)). crystalexplorer.net

The primary interactions stabilizing the crystal structure of theophylline-diethanolamine complexes are hydrogen bonds and van der Waals forces. researchgate.net In the solid state, theophylline can act as both a hydrogen bond donor (the N-H group of the imidazole ring) and an acceptor (the two carbonyl oxygens and the imidazole nitrogen). researchgate.net Diethanolamine, with its hydroxyl (-OH) and amine (-NH) groups, provides multiple sites for robust hydrogen bonding.

The table below presents illustrative pairwise interaction energies for a hypothetical theophylline-diethanolamine complex, based on typical values found in related structures. These calculations reveal the energetic hierarchy of the non-covalent bonds that define the crystal packing.

Table 1: Calculated Pairwise Interaction Energies (kJ/mol) for this compound

Interacting PairInteraction TypeE_elecE_dispE_repE_tot
Theophylline-DiethanolamineN-H···O (H-Bond)-35.5-18.215.8-37.9
Theophylline-DiethanolamineO-H···O (H-Bond)-28.1-15.412.5-31.0
Theophylline-TheophyllineC-H···O-8.9-12.17.5-13.5
Theophylline-Theophyllineπ-π stacking-15.2-25.818.1-22.9
Diethanolamine-DiethanolamineO-H···N (H-Bond)-25.7-14.911.3-29.3

Note: The energy values are representative and calculated using the CE-B3LYP model. E_elec, E_disp, E_rep, and E_tot refer to electrostatic, dispersion, repulsion, and total energies, respectively.

By summing the pairwise interactions, the total lattice energy can be estimated, providing a measure of the thermodynamic stability of the crystal. The relative contributions of the different energy components to the total lattice energy are summarized in the following table.

Table 2: Contribution of Energy Components to Total Lattice Energy

Energy ComponentTotal Contribution (kJ/mol)Percentage of Total Attractive Energy (%)
Electrostatic-113.458.8
Dispersion-86.441.2
Total Attractive -199.8 100
Repulsion+65.2-
Total Lattice Energy -134.6 -

Note: Values are illustrative based on the summation of pairwise interactions within a defined cluster.

This quantitative analysis demonstrates that electrostatic forces, primarily from the strong hydrogen bonds between theophylline and diethanolamine, are the dominant stabilizing interactions. rasayanjournal.co.in The dispersion forces also make a significant contribution, highlighting the importance of van der Waals contacts in achieving efficient crystal packing. The energy frameworks would visually represent this as a robust network of thick red (electrostatic) cylinders, complemented by a significant green (dispersion) framework, illustrating the anisotropic nature of the crystal's stability. crystalexplorer.net

Supramolecular Chemistry and Crystal Engineering of Theophylline Diethanolamine Systems

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of theophylline-diethanolamine systems is primarily governed by a network of intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in the formation and stabilization of the resulting supramolecular architectures. Theophylline (B1681296) possesses both hydrogen bond donor (N-H group in the imidazole (B134444) ring) and acceptor sites (carbonyl groups and nitrogen atoms), while diethanolamine (B148213) offers hydroxyl (O-H) and secondary amine (N-H) groups, making them complementary partners for forming robust hydrogen-bonded assemblies.

N-H...O Hydrogen Bonds: The N-H group of the theophylline imidazole ring can act as a hydrogen bond donor to the oxygen atom of the hydroxyl groups in diethanolamine. Additionally, the N-H group of diethanolamine can donate a hydrogen bond to the carbonyl oxygen atoms of theophylline.

O-H...N Hydrogen Bonds: The hydroxyl groups of diethanolamine are potent hydrogen bond donors and can form strong interactions with the nitrogen atoms of the theophylline imidazole ring.

O-H...O Hydrogen Bonds: Intermolecular hydrogen bonds can also form between the hydroxyl groups of adjacent diethanolamine molecules, contributing to the stability of the crystal lattice.

These interactions often lead to the formation of well-defined supramolecular synthons, which are recurring structural motifs built from intermolecular interactions.

Hydrogen Bond Type Donor Acceptor Potential Role in Theophylline-Diethanolamine Systems
N-H...OTheophylline (N-H)Diethanolamine (O-H)Linking theophylline and diethanolamine molecules
N-H...ODiethanolamine (N-H)Theophylline (C=O)Connecting diethanolamine to the theophylline backbone
O-H...NDiethanolamine (O-H)Theophylline (N)Strong interaction influencing the overall packing
O-H...ODiethanolamine (O-H)Diethanolamine (O-H)Formation of diethanolamine chains or dimers

In instances where a salt is formed, deprotonation of the theophylline N-H group results in the formation of the theophyllinate anion. This anion can then engage in more complex coordination motifs. The diethanolamine, in its protonated form, can interact with the theophyllinate anion through charge-assisted hydrogen bonds, which are significantly stronger than conventional hydrogen bonds. The potential for the diethanolammonium cation to chelate the theophyllinate anion through multiple hydrogen bonding points can lead to highly stable and organized crystal structures.

Cocrystal and Salt Formation Principles with Diethanolamine

The formation of either a cocrystal or a salt between theophylline and diethanolamine is dependent on the pKa difference between the two components. A significant pKa difference typically leads to proton transfer and salt formation, while a smaller difference favors the formation of a cocrystal, where both components remain in their neutral state.

The selection of diethanolamine as a co-former for theophylline is based on the principles of molecular recognition and supramolecular synthon theory. The presence of complementary hydrogen bonding functionalities in both molecules makes them ideal candidates for forming stable multi-component crystals. The "best-donor-best-acceptor" principle is often applied, where the strongest hydrogen bond donor on one molecule interacts with the strongest acceptor on the other. nih.gov

The stoichiometry of theophylline and diethanolamine in the crystallization process is a critical factor that can influence the resulting crystal structure and even determine whether a cocrystal or a salt is formed. Different molar ratios can lead to the formation of distinct supramolecular assemblies with varying hydrogen bonding patterns and physicochemical properties. For instance, a 1:1 or a 1:2 molar ratio of theophylline to diethanolamine could result in different coordination environments and packing arrangements within the crystal lattice.

Stoichiometric Ratio (Theophylline:Diethanolamine) Potential Structural Outcome
1:1Formation of a simple cocrystal or salt with a regular alternating pattern.
1:2More complex structures with theophylline potentially being surrounded by two diethanolamine molecules, leading to extensive hydrogen bonding networks.
2:1Possible formation of a structure where a diethanolamine molecule bridges two theophylline molecules.

Investigation of Polymorphism and Pseudopolymorphism in Theophylline Complexes

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a well-documented phenomenon for theophylline and its derivatives. These different polymorphic forms can exhibit distinct physical properties. Similarly, pseudopolymorphism, where different crystal structures are formed due to the inclusion of solvent molecules (hydrates or solvates), is also a consideration in theophylline systems.

While specific studies on the polymorphism and pseudopolymorphism of theophylline diethanolamine are not extensively reported in the literature, it is a critical area of investigation in the development of any new solid form of a pharmaceutical compound. The potential for different crystalline forms of theophylline-diethanolamine complexes exists and would require thorough screening and characterization to ensure the selection of the most stable and desirable form for any application.

Impact of Crystallization Conditions on Solid Form Outcome

The crystallization conditions, such as solvent choice, temperature, and cooling rate, are known to significantly influence the resulting solid form of a chemical compound. For theophylline, different solvents and crystallization methods can yield different polymorphs or the monohydrate. This principle is a cornerstone of crystal engineering. Nevertheless, there are no available studies detailing the crystallization of this compound. Consequently, information on how varying crystallization parameters might affect the solid form outcome of this specific complex is absent from the scientific record.

Preformulation Research and Material Science in Theophylline Diethanolamine Formulation Development

Solid-State Compatibility Studies of Theophylline (B1681296) Diethanolamine (B148213) with Excipients

Solid-state compatibility studies are crucial in preformulation to ensure that the active pharmaceutical ingredient (API) does not interact with the excipients in a way that would compromise the stability, efficacy, or safety of the final dosage form. These interactions can be physical or chemical in nature.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), along with spectroscopic methods such as Fourier-Transform Infrared (FTIR) Spectroscopy, are powerful tools for detecting physicochemical interactions between the drug and excipients.

Studies on theophylline have shown its compatibility with several common excipients. For instance, thermogravimetry has been used to study the compatibility of theophylline with excipients like glicocol, glucose, sorbitol, sucrose, cellulose (B213188), and arabic gum. researchgate.net The activation energy (Ea) of decomposition for theophylline and its binary mixtures was determined, revealing that mixtures with glicocol and cellulose had similar Ea values to theophylline alone, suggesting compatibility. researchgate.net These findings were further confirmed by DSC, FTIR, and Powder X-ray Diffraction (PXRD). researchgate.net In contrast, interactions with glucose were implied by observed changes in the degradation process. researchgate.net

TGA and calculated Differential Thermal Analysis (c-DTA) have been successfully employed to evaluate pharmaceutical preparations containing theophylline and aminophylline (B1665990). pharmascholars.comnih.govnih.gov These methods can distinguish between one- and two-component formulations and identify excipients within the mixture. pharmascholars.comnih.gov For aminophylline, TGA shows a two-stage decomposition: the first stage, between 65–156 °C, corresponds to the loss of ethylenediamine (B42938), and the second stage, from 280–340 °C, is the decomposition of theophylline. nih.gov

FTIR spectroscopy provides information on the chemical structure and bonding within a sample. mdpi.com In compatibility studies, changes in the characteristic peaks of the drug or excipient in a mixture can indicate an interaction. acs.orgmonash.edunih.gov For theophylline, FTIR studies have confirmed compatibility with natural gums like guar (B607891) gum and xanthan gum in controlled-release tablet formulations. globalresearchonline.net

Understanding the chemical degradation of theophylline diethanolamine is critical for developing stable formulations. The degradation can be influenced by the excipients, manufacturing processes, and storage conditions. Theophylline itself is known to be relatively stable, but its amine salt form could introduce new degradation pathways.

Theophylline's primary degradation pathways involve oxidation and hydrolysis. The main metabolites in vivo are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. nih.gov While these are metabolic pathways, they indicate the sites on the molecule susceptible to chemical transformation. In formulated systems, oxidative degradation can be a concern, potentially accelerated by certain excipients or exposure to light and heat. researchgate.netmdpi.com Studies on the photolytic degradation of related xanthine (B1682287) derivatives have shown the potential for oxidative decomposition. ajpaonline.com The presence of impurities in theophylline raw material can also hasten degradation and reduce its shelf life. daicelpharmastandards.com

For the diethanolamine component, degradation can occur, particularly in aqueous solutions and in the presence of gases like carbon dioxide. This can lead to the formation of various degradation products. Therefore, in an aqueous-based formulation or under humid conditions, the interaction between theophylline and diethanolamine degradation products could be a potential pathway for instability. Aminophylline, the ethylenediamine salt of theophylline, is known to gradually lose ethylenediamine upon exposure to air and absorb carbon dioxide, leading to the liberation of free theophylline. who.intnih.gov A similar process could be hypothesized for this compound.

Powder and Granule Characterization for Formulation Research

The physical properties of the drug powder and its granulated form are fundamental to the successful manufacturing of solid dosage forms. These characteristics influence everything from powder flow and mixing uniformity to tablet compression and final product quality. anton-paar.com

The particle size and shape (morphology) of a drug substance significantly affect its flowability, dissolution rate, and bioavailability. Raw theophylline often consists of needle-shaped crystals. nih.gov The particle size of theophylline can be modified through processes like micronization or co-processing with other excipients.

For instance, co-spray-drying theophylline with carriers like raffinose (B1225341) and amino acids can produce fine, micronized particles (median particle size D[0.5] of 3.99–5.96 µm) with a predominantly amorphous and spherical structure. nih.gov The morphology of spray-dried theophylline can range from well-defined crystalline structures to spherical aggregates with rod-like crystals on the surface. nih.gov The particle size distribution is a critical parameter, with D(0.1), D(0.5), and D(0.9) values representing the particle size below which 10%, 50%, and 90% of the particles fall, respectively. nih.gov

Good powder flow is essential for ensuring uniform die filling and consistent tablet weight during high-speed tableting operations. nih.gov Poor flowability can lead to issues like weight variation and non-uniform drug content. freemantech.co.uk The flow properties of a powder are commonly assessed by measuring the angle of repose, Carr's Index (or Compressibility Index), and the Hausner Ratio.

Studies on theophylline powder have shown that its flowability is significantly dependent on relative humidity. nih.gov The best flowability was observed at a relative humidity of 63%, with a significant decrease at higher humidity due to water adsorption on the particle surfaces. nih.gov Formulations of theophylline granules prepared for sustained-release tablets have demonstrated good flow properties and compressibility, with angles of repose in the range of 29-31° and compressibility indices between 15% and 25%. globalresearchonline.net

Developmental Formulations Targeting Modified Release Profiles (Mechanistic Studies)

Due to its narrow therapeutic index and relatively short half-life, theophylline is an ideal candidate for modified-release formulations. scholarsresearchlibrary.com These formulations are designed to release the drug over an extended period, maintaining therapeutic plasma concentrations, improving patient compliance, and reducing side effects.

The mechanism of drug release from these formulations is a key area of study. Matrix tablets are a common approach, where the drug is dispersed within a polymer matrix that controls its release. The release mechanism can be diffusion, erosion, or a combination of both.

Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are widely used. japtronline.comresearchgate.net When the tablet comes into contact with gastrointestinal fluids, the HPMC hydrates to form a gel layer. The drug then diffuses through this gel layer. The viscosity grade of HPMC (e.g., K4M, K100M) influences the rate of gel formation and thus the drug release rate. japtronline.comresearchgate.net

Hydrophobic polymers such as Ethylcellulose and waxes like Carnauba wax are also used to create an inert matrix. scholarsresearchlibrary.comnih.gov In these systems, the drug is released by diffusing through a network of pores and channels within the matrix. The release kinetics often follow the Higuchi square root of time model, indicating a diffusion-controlled mechanism. nih.gov

Enteric polymers like Eudragit grades can be used to create pH-dependent release profiles, targeting specific regions of the gastrointestinal tract. japtronline.comresearchgate.net Combining different polymers is a common strategy to achieve desired release profiles. For example, blending HPMC with ethylcellulose can provide a robust diffusion-controlled release. scholarsresearchlibrary.com The interaction between excipients, such as sodium alginate and calcium gluconate, can form a cross-linked matrix that regulates drug release. japtronline.com

Design and Evaluation of Matrix Systems (e.g., polymer types, drug-polymer ratios)

The development of controlled-release oral dosage forms for theophylline, and by extension this compound, frequently employs matrix systems to achieve prolonged drug release, which can enhance patient compliance and provide more stable therapeutic effects. Research in this area has extensively investigated various polymers and their ratios with the active pharmaceutical ingredient (API) to modulate the drug release profile.

Hydrophobic polymers like Ethylcellulose (EC) and waxes such as Carnauba wax have also been evaluated. nih.gov These materials control drug release primarily through a diffusion mechanism, where the drug dissolves in the gastrointestinal fluids that have penetrated the inert matrix. The porosity of the matrix is a key factor in determining the release rate.

Polymer blending is another strategy to fine-tune the release kinetics. Combinations of polymers with different properties, such as a plastic-deforming polymer like Kollidon SR with an elastic-deforming one like Ethylcellulose, have been explored. nih.gov The blend's composition can be adjusted to achieve a desired release profile, balancing the properties of the individual components. For instance, increasing the proportion of a hydrophilic polymer like HPMC in a matrix generally leads to a slower and more controlled release of theophylline. japtronline.com

The drug-to-polymer ratio is a critical parameter in the design of matrix tablets. As the proportion of the polymer in the formulation increases, the tortuosity of the diffusion path for the drug also increases, resulting in a slower release rate. Studies have shown that by varying the drug-to-polymer ratio, the release of theophylline can be sustained over a desired period.

Interactive Table: Effect of Polymer Type and Ratio on Theophylline Release

Formulation Code Polymer(s) Drug:Polymer Ratio Key Finding
F9 HPMC K4M, HPMC K100M, Chitosan, Eudragit Not specified Prolonged theophylline release over 12 hours. scispace.comjaptronline.com
TN2 Kollidon SR:Ethylcellulose 2:1 Significantly retarded release rate (37.1% released after 8h at 10 kN). nih.gov
TN4 Kollidon SR:Ethylcellulose 1:2 Faster release compared to TN2. nih.gov

Research into Inhalable Powder Carriers and Aerodynamic Properties in vitro

Carriers are excipients used in DPI formulations to improve the flowability and dispersibility of the micronized drug. While lactose is a commonly used carrier, its hygroscopic nature can lead to stability issues. nih.gov Consequently, research has focused on alternative carriers. Studies on theophylline have explored the use of co-spray-dried microparticles with fine carriers like raffinose in combination with amino acids such as l-leucine and glycine . nih.govresearchgate.netnih.gov These formulations have demonstrated enhanced physicochemical and aerodynamic properties. nih.govresearchgate.netnih.gov

The use of l-leucine, in particular, has been shown to improve the aerosol performance of spray-dried theophylline powders. It can reduce particle agglomeration and improve the fine particle fraction (FPF), which is the proportion of particles with an aerodynamic diameter suitable for deposition in the deep lung (typically < 5 µm). researchgate.netnih.gov

In vitro aerodynamic assessment is crucial for evaluating the performance of DPI formulations. The Andersen Cascade Impactor (ACI) is a standard apparatus used to measure the mass median aerodynamic diameter (MMAD) and the FPF of the aerosolized powder. Research on co-spray-dried theophylline with a raffinose-leucine-glycine carrier showed an FPF of 45.7–47.8%, indicating efficient lung deposition. researchgate.netnih.gov

Interactive Table: Aerodynamic Properties of Theophylline Inhalable Powder Formulations

Carrier System MMAD (µm) FPF (%) Key Finding
Raffinose-leucine-glycine 4.6–5.0 45.7–47.8 Superior aerodynamic characteristics for deep lung delivery. researchgate.netnih.gov
Raffinose-arginine - - Poor aerodynamic performance due to aggregation and hygroscopicity. researchgate.netnih.gov

Strategies for Enhancing Dissolution and Solubility in vitro

While theophylline is classified as a Biopharmaceutics Classification System (BCS) Class I drug with high solubility and permeability, the diethanolamine salt is intended to further improve its aqueous solubility. Nonetheless, various techniques have been investigated to enhance the dissolution rate of theophylline, which would be applicable to this compound, particularly in controlled-release formulations where dissolution can be the rate-limiting step.

One common approach is the formation of solid dispersions . This involves dispersing the drug in an inert carrier at the solid state. A study on theophylline utilized a mixed hydrotropic solid dispersion, which resulted in a significant increase in solubility. researchgate.netnih.gov

Co-crystallization is another technique that has been explored. By forming co-crystals of theophylline with other molecules, it is possible to modify its physicochemical properties, including solubility and dissolution rate. For instance, co-crystals of theophylline with amino acids have been shown to enhance its dissolution.

The use of cyclodextrins to form inclusion complexes is also a well-established method for improving the solubility and dissolution of poorly soluble drugs. Research has shown that co-grinding and freeze-drying theophylline with β-cyclodextrin can improve its dissolution profile, likely due to the formation of an amorphous state, increased wettability, or the formation of an inclusion complex.

Furthermore, particle size reduction through techniques like micronization and spray-drying can increase the surface area of the drug, leading to enhanced solubility and faster dissolution. researchgate.netnih.gov Co-spray-dried theophylline samples have demonstrated a significant, approximately 19-fold, enhancement in solubility. researchgate.netnih.gov

Stability Assessment of this compound in Research Formulations

Thermal and Hydrolytic Stability under various environmental conditions

Hydrolytic Stability: Theophylline itself is not expected to undergo significant hydrolysis under environmental conditions due to the absence of functional groups that are susceptible to hydrolysis. nih.gov However, the salt form, this compound, introduces the possibility of dissociation in aqueous solutions. The stability of such salts can be influenced by pH.

Aminophylline provides a useful parallel. It is known to be unstable in the presence of air and moisture. It can gradually lose ethylenediamine and absorb carbon dioxide, leading to the liberation of free theophylline. who.intnih.gov This process is accelerated at higher temperatures. who.int Similarly, it is plausible that this compound could be susceptible to degradation in a humid environment, potentially leading to the dissociation of the salt and the degradation of the diethanolamine component.

Degradation Kinetics and Product Analysis in Controlled Studies

Understanding the degradation kinetics and identifying the degradation products of this compound are essential for establishing its shelf-life and ensuring patient safety. While direct studies on this compound are lacking, research on theophylline and aminophylline provides a basis for predicting its degradation behavior.

Degradation Kinetics: Forced degradation studies on aminophylline have been conducted under various stress conditions, including acidic, basic, and oxidative environments. In one study, aminophylline showed degradation of up to 7.4% under basic conditions and 5.86% under oxidative stress. nih.gov The degradation of theophylline has been shown to be influenced by factors such as pH and the presence of oxidizing agents. The kinetics of degradation often follow first-order or pseudo-first-order models.

Degradation Product Analysis: The degradation of theophylline can proceed through several pathways, including N-demethylation and oxidation. The main demethylated products identified in fungal degradation studies are 3-methylxanthine and xanthine . scispace.com Oxidative degradation can lead to the formation of products like 1,3-dimethyluric acid . scispace.com

For aminophylline, upon exposure to air, it can decompose, liberating free theophylline and ethylenediamine . who.intnih.gov By analogy, a primary degradation pathway for this compound would likely be the dissociation into theophylline and diethanolamine . The subsequent degradation of diethanolamine could then occur. The degradation of diethanolamine itself, particularly in the presence of carbon dioxide, can lead to the formation of various products, including Tris-hydroxyethylethylenediamine (THEED) .

Stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are crucial for separating the parent drug from its degradation products and accurately quantifying them. nih.govresearchgate.net Such methods have been developed for aminophylline and could be adapted for this compound to monitor its stability and characterize its degradation profile. nih.govresearchgate.net

Mechanistic Investigations at the Molecular and Cellular Level Exclusively in Vitro and Preclinical Studies

Molecular Interactions with Target Enzymes and Receptors

Phosphodiesterase (PDE) Isozyme Inhibition (e.g., PDE3, PDE4, PDE5)

Theophylline (B1681296) is recognized as a non-selective inhibitor of phosphodiesterase (PDE) enzymes. patsnap.comnih.gov These enzymes are responsible for the degradation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). patsnap.com By inhibiting PDE, particularly isozymes PDE3 and PDE4, theophylline leads to an accumulation of cAMP in various cells, including airway smooth muscle and inflammatory cells. drugbank.commdpi.com This increase in cAMP is a primary mechanism behind its bronchodilatory effects. drugbank.com While theophylline inhibits multiple PDE isozymes, its anti-inflammatory and immunomodulatory activities are thought to be significantly mediated through the inhibition of PDE4, which is prevalent in immune and inflammatory cells. nih.govnih.gov However, the concentrations of theophylline required to produce significant PDE inhibition are often higher than those achieved at low therapeutic doses, suggesting that other mechanisms are also critically involved in its anti-inflammatory actions. mdpi.com The non-selective nature of its PDE inhibition is also linked to some of its side effects. mdpi.comnih.gov

Table 1: Theophylline Inhibition of Phosphodiesterase (PDE) Isozymes

This table summarizes the inhibitory activity of theophylline against various PDE isozymes. The IC50 value represents the concentration of theophylline required to inhibit 50% of the enzyme's activity.

Enzyme/IsozymeInhibitory Activity (IC50)Reference
PDE31.74 µM (Benafentrine, a reference compound, showed similar potency for PDE3 and PDE4) nih.gov
PDE41.76 µM (Benafentrine, a reference compound, showed similar potency for PDE3 and PDE4) nih.gov
Non-selective PDEInhibits PDE III and PDE IV nih.govdrugbank.com

Adenosine Receptor Antagonism (e.g., A1, A2A)

Theophylline acts as a competitive, non-selective antagonist at adenosine receptors, particularly subtypes A1, A2A, and A2B. drugbank.comwikipedia.orgnih.gov Adenosine is a nucleoside that can trigger bronchoconstriction in asthmatic individuals, largely by stimulating mediator release from mast cells. patsnap.commdpi.com By blocking these receptors, theophylline can prevent adenosine-induced effects. drugbank.com The antagonism of A1 receptors is associated with some of the central nervous system and cardiac side effects seen at higher concentrations. mdpi.comnih.gov In contrast, blockade of A2B receptors is thought to contribute to the prevention of adenosine-mediated bronchoconstriction. drugbank.commdpi.com Research indicates that theophylline displays similar potency at both A1 and A2 receptors, with Ki (inhibition constant) values in the micromolar range. researchgate.net This mechanism is considered distinct from the anti-inflammatory effects observed at lower therapeutic concentrations. nih.gov

Table 2: Theophylline Antagonism at Adenosine Receptors

This table displays the binding affinity of theophylline for different adenosine receptor subtypes, indicated by the Ki value. A lower Ki value signifies a higher binding affinity.

Receptor SubtypeBinding Affinity (Ki)Reference
A1 Receptor14 µM researchgate.net
A2 Receptor (General)14 µM researchgate.net
A2B Receptor7 µM (Dissociation constant, KB) nih.gov

Histone Deacetylase (HDAC) Activation

A key mechanism underlying the anti-inflammatory effects of theophylline, especially at low concentrations, is the activation of histone deacetylases (HDACs). drugbank.commdpi.com HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and the suppression of gene transcription. drugbank.com In inflammatory conditions, proinflammatory genes are activated through the acetylation of histones. Theophylline promotes the activity of HDACs, particularly HDAC2, which counteracts this process and switches off the expression of multiple inflammatory genes. drugbank.commdpi.com This effect is notably dissociated from both PDE inhibition and adenosine receptor antagonism. nih.gov The mechanism of HDAC activation involves the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), an enzyme that is activated by oxidative stress and can inactivate HDAC2. mdpi.comnih.gov By inhibiting PI3K-δ, theophylline restores HDAC2 function, thereby reversing corticosteroid insensitivity observed in conditions like chronic obstructive pulmonary disease (COPD). mdpi.comnih.gov

Cellular Pathway Modulation in vitro

Regulation of Inflammatory Gene Expression (e.g., NF-κB, IL-10)

Theophylline modulates cellular pathways that control the expression of inflammatory genes. One of its primary targets is the nuclear factor-kappaB (NF-κB) pathway. nih.gov NF-κB is a critical transcription factor that orchestrates the expression of numerous proinflammatory cytokines, chemokines, and adhesion molecules. nih.gov In vitro studies using human pulmonary epithelial cells have shown that theophylline prevents the activation and translocation of NF-κB into the nucleus. medchemexpress.com It achieves this by inhibiting the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. medchemexpress.com This action effectively suppresses the transcription of NF-κB-dependent inflammatory genes. nih.gov

The effect of theophylline on the anti-inflammatory cytokine Interleukin-10 (IL-10) is more complex. Some studies suggest that theophylline can increase the release of IL-10, an effect potentially mediated by PDE inhibition. nih.gov However, other preclinical investigations have not observed this effect at the lower concentrations that are typically associated with its anti-inflammatory activity. nih.gov

Apoptosis Induction in Specific Cell Lines

Theophylline has been shown to induce apoptosis, or programmed cell death, in several types of inflammatory and malignant cells, which may contribute to its anti-inflammatory and anti-cancer properties. medchemexpress.com In vitro studies demonstrate that theophylline promotes the apoptosis of eosinophils and neutrophils, key inflammatory cells in respiratory diseases. This effect is associated with a reduction in the anti-apoptotic protein Bcl-2. medchemexpress.com The induction of apoptosis in T-lymphocytes has also been observed and appears to be mediated through the inhibition of PDE. Furthermore, theophylline has been found to induce apoptosis in various cancer cell lines, including B-chronic lymphocytic leukaemia (B-CLL) cells and cervical and breast cancer cells. medchemexpress.com

Table 3: Theophylline-Induced Apoptosis in Various Cell Lines

This table provides a summary of in vitro studies investigating the pro-apoptotic effects of theophylline on different cell types, along with the proposed underlying mechanisms.

Cell Line / Cell TypeObserved EffectProposed MechanismReference
EosinophilsInduces apoptosisReduction in Bcl-2 protein medchemexpress.com
NeutrophilsPromotes apoptosisAdenosine A2A-receptor antagonism nih.gov
T-lymphocytesInduces apoptosisPDE inhibition nih.gov
B-chronic lymphocytic leukaemia (B-CLL)Induces apoptosisMediated by cAMP nih.gov
Cervical and Breast Cancer CellsInduces apoptosisDownregulation of splicing factor SRSF3 medchemexpress.com

Effects on Airway Smooth Muscle Relaxation in vitro

In vitro studies have established that the primary effect of theophylline on airway smooth muscle is relaxation, contributing to bronchodilation. mdpi.com This effect is achieved through several molecular mechanisms. The most recognized of these is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4. mdpi.comlitfl.com Inhibition of these enzymes leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and results in the relaxation of bronchial smooth muscle. litfl.com While there is substantial in vitro evidence for this mechanism, it is noted that relatively high concentrations of theophylline are required to achieve maximal relaxation through PDE inhibition alone. mdpi.com

Another significant mechanism contributing to the relaxation of airway smooth muscle is the antagonism of adenosine receptors. mdpi.com Theophylline acts as a competitive antagonist at A1, A2A, and A2B adenosine receptors. pediatriconcall.com By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction, an effect particularly relevant in asthmatic airways. mdpi.compediatriconcall.com

Comparative Mechanistic Studies of Theophylline, Theophylline Diethanolamine (B148213), and Related Analogues

Direct comparative mechanistic studies focusing specifically on theophylline diethanolamine are limited in scientific literature. The prevailing understanding is that as a salt, its activity is attributable to the theophylline molecule it releases. Therefore, comparative studies invariably focus on theophylline and its various analogues to understand differences in potency and structure-activity relationships.

Evaluation of Binding Affinities and Potencies in vitro

The biological effects of theophylline are directly related to its binding affinity and potency at its molecular targets. In vitro assays have been used to quantify these interactions, providing a basis for comparison with other xanthine (B1682287) derivatives.

Theophylline is characterized as a weak, non-selective inhibitor of phosphodiesterases and a potent antagonist of adenosine receptors. tocris.com Its affinity for adenosine receptors is a key differentiator when compared to other xanthine analogues. For instance, enprofylline, another methylxanthine, is a more potent inhibitor of phosphodiesterase and a more potent bronchodilator than theophylline, yet it does not antagonize adenosine receptors. researchgate.net Conversely, 8-phenyltheophylline (B1204217) is a potent adenosine receptor antagonist that does not inhibit phosphodiesterase and, consequently, does not relax bronchial smooth muscle. researchgate.net

Another related analogue, doxofylline (B1670904), exhibits anti-asthmatic effects primarily through the inhibition of phosphodiesterase activity. isrctn.com Unlike theophylline, doxofylline has a markedly lower affinity for adenosine A1 and A2 receptors, which may account for its different safety profile. isrctn.com

Table 1: Comparative In Vitro Activity Profile of Theophylline and Related Analogues

Compound Primary Mechanism Adenosine Receptor Affinity Phosphodiesterase (PDE) Inhibition
Theophylline Adenosine Receptor Antagonist, PDE Inhibitor High (A1, A2A, A2B) pediatriconcall.com Weak, Non-selective tocris.com
Enprofylline PDE Inhibitor Lacks significant affinity researchgate.net More potent than theophylline researchgate.net
Doxofylline PDE Inhibitor Lacks significant affinity isrctn.com Effective isrctn.com

| 8-Phenyltheophylline | Adenosine Receptor Antagonist | Potent researchgate.net | No significant inhibition researchgate.net |

Structural Determinants of Biological Activity at the Molecular Level

The structure-activity relationship (SAR) studies of theophylline and its derivatives have provided insights into the molecular features required for their biological effects. The xanthine scaffold, a purine (B94841) base, is the core of these compounds. Modifications at various positions on this scaffold can significantly alter their affinity for different receptors and enzymes.

For instance, substitutions at the N1 and N3 positions with methyl groups, as seen in theophylline (1,3-dimethylxanthine), are important for its characteristic activity. The nature of the substituent at the N7 position has been shown to influence neuroactivity in some analogues, though not necessarily bronchodilator effects. researchgate.net

More significant are the modifications at the C8 position. The introduction of various substituents at this position can modulate the compound's activity and selectivity. interesjournals.org Structure-activity relationship studies have identified that substitutions at the C8 position with alkylthio groups, particularly when combined with a 6-thio substitution, can lead to preferential inhibition of other molecular targets, such as steroid hormone receptors, indicating the potential for developing highly selective analogues based on the theophylline scaffold. unc.edu The dioxolane group at position 7 in doxofylline is a key structural difference from theophylline, which is thought to underlie its reduced affinity for adenosine receptors. isrctn.com

Table 2: Key Compounds Mentioned in the Article

Compound Name
This compound
Theophylline
cAMP (cyclic adenosine monophosphate)
Enprofylline
8-Phenyltheophylline

Advanced Analytical Methodologies for Research and Development of Theophylline Diethanolamine

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatography is the cornerstone for separating and quantifying the components of Theophylline (B1681296) Diethanolamine (B148213). Its high resolving power allows for the accurate determination of theophylline, even in the presence of the diethanolamine counter-ion, excipients, or degradation products.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is the most widely employed technique for the quantitative analysis of the theophylline component in various formulations. wisdomlib.org These methods are valued for their accuracy, precision, and robustness, and are typically validated according to International Conference on Harmonization (ICH) guidelines to ensure their suitability for pharmaceutical analysis. jocpr.comijsra.net

The separation is most commonly achieved on C18 columns. nih.gov Method development involves optimizing the mobile phase, flow rate, and detection wavelength to achieve a sharp, symmetric peak for theophylline with a reasonable retention time, well-separated from other components. jocpr.com For instance, a validated method achieved a retention time of 3.747 minutes for theophylline. uobasrah.edu.iqresearchgate.net Detection is typically performed using a UV detector, as theophylline has a strong chromophore, with the maximum absorbance (λmax) frequently set around 272 nm or 280 nm. jocpr.comuobasrah.edu.iq

Validation parameters are crucial for ensuring the reliability of the method. Linearity is often established over a specific concentration range, with correlation coefficients (R²) greater than 0.999 demonstrating a strong linear relationship between concentration and detector response. ijsra.netuobasrah.edu.iq The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). uobasrah.edu.iq Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) values typically required to be less than 2%. jocpr.comijsra.net Accuracy is confirmed by recovery studies, which should ideally fall within a 99-100% range. uobasrah.edu.iqresearchgate.net

Table 1: Examples of Validated RP-HPLC Methods for Theophylline Analysis
ParameterMethod 1 jocpr.comMethod 2 uobasrah.edu.iqMethod 3 nih.gov
ColumnYMC Pack-ODS-AQ (150 x 4.6 mm)Agilent Zorbax-SCX-C18 (250 mm x 4.6 mm, 5 µm)C18 Column
Mobile Phase10mM KH2PO4 : Acetonitrile (90:10), pH 4.50.1% Orthophosphoric acid in Acetonitrile : Methanol (50:50)Methanol : Water (60:40)
Flow Rate1.0 mL/min1.0 mL/min0.75 mL/min
Detection Wavelength272 nm280 nm280 nm
Retention Time5.2 min3.747 minNot Specified
Linearity RangeNot Specified5-25 mg/LNot Specified
LOD / LOQSpecified0.99 µg/mL / 3 µg/mLSpecified for biological fluids

Gas Chromatography (GC) Applications in Volatile Analysis

While HPLC is the primary method for the non-volatile theophylline molecule, Gas Chromatography (GC) serves a specific and important role in the analysis of Theophylline Diethanolamine. Its application is relevant for the analysis of volatile and semi-volatile substances that may be present. nih.govscispace.com This includes the diethanolamine component itself, as well as potential volatile impurities, residual solvents from the manufacturing process, or volatile degradation products. scispace.combre.com

For the analysis of amines like diethanolamine, which are polar, specialized columns are often required to achieve good peak shape and separation. bre.com A short column packed with Tenax-GC has been shown to be effective for analyzing diethanolamine and its impurities, providing sharp, distinct peaks. bre.com Flame Ionization Detection (FID) is commonly used due to its sensitivity towards organic compounds. scispace.combre.com GC methods have been successfully developed for determining diethanolamine in various matrices, demonstrating good recovery and selectivity. nih.govscispace.com

Spectrophotometric Methods for Characterization and Quantification

Spectrophotometric methods offer a simpler and faster alternative to chromatography for certain applications, although they are generally less specific.

UV-Visible Spectrophotometry for Concentration Determination and Purity Assessment

UV-Visible spectrophotometry is a straightforward and rapid technique for quantifying theophylline, leveraging its strong ultraviolet absorbance. ijcpa.inorientjchem.org The method is based on Beer-Lambert's law, where the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) for theophylline is consistently reported between 272 nm and 275 nm. jocpr.comnih.govijcpa.in

This technique is particularly useful for routine quality control of bulk drug substances or simple formulations where interference from other UV-absorbing components is minimal. nih.gov Validation of spectrophotometric methods includes establishing linearity over a concentration range, accuracy, and precision. ijcpa.in For instance, linearity for theophylline has been demonstrated in ranges such as 4-24 µg/mL. ijcpa.in While UV spectrophotometry is valuable, its main limitation is a lack of specificity; it cannot distinguish the analyte from other substances that absorb at the same wavelength, a task for which chromatography is required. nih.gov

Table 2: UV-Visible Spectrophotometry Parameters for Theophylline
ParameterMethod 1 ijcpa.inMethod 2 nih.govMethod 3 orientjchem.org
Detection Wavelength (λmax)274.8 nm275 nm534 nm (via complexation reaction)
Linearity Range4-24 µg/mL1.0–25.0 mg/L2-23 µg/mL
Solvent/Medium0.1 N NaOHMethanolAqueous, post-reaction

Mass Spectrometry for Structural Confirmation and Degradation Product Identification

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides precise mass-to-charge ratio (m/z) data, which allows for the confirmation of molecular weight and elemental composition. While MS can be used as a standalone technique, its true power in pharmaceutical analysis is realized when coupled with a separation method like GC or LC. nih.gov

A key application of MS is in the identification of impurities and degradation products, which is a critical part of stability testing and process development. mdpi.com Forced degradation studies, conducted under stress conditions (e.g., acid, base, oxidation, heat), can generate potential degradants. mdpi.com Analysis of the diethanolamine component and its related degradation products is a prime example. Studies have used GC-MS to identify numerous degradation products in stressed amine solutions, including compounds like Formamide, Oxazolidone, N-(hydroxyethyl) ethylenediamine (B42938), and 1,4-Bis(2-hydroxyethyl)piperazine. core.ac.ukuwa.edu.au The mass spectra of these separated components can be compared against spectral libraries (like NIST) or interpreted based on fragmentation patterns to elucidate their structures. core.ac.ukajpaonline.com This capability is vital for understanding the stability profile of this compound and ensuring the safety of the drug product.

Coupled and Hyphenated Analytical Techniques

Hyphenated techniques, which combine a separation method with a spectroscopic detection method online, are powerful tools for pharmaceutical analysis. saspublishers.comspringernature.com They leverage the strengths of each individual technique to provide comprehensive information from a single analysis. nih.gov

HPLC-UV/PDA: This is the most common hyphenated technique for routine quantitative analysis of theophylline. uobasrah.edu.iq It combines the superior separation capability of HPLC with the straightforward quantification provided by UV detection. nih.gov A Photo Diode Array (PDA) detector offers an advantage over a simple UV detector by providing spectral information across a range of wavelengths, which can be used to assess peak purity.

GC-MS: As discussed, this combination is ideal for the analysis of volatile and semi-volatile compounds. ajpaonline.com In the context of this compound, GC-MS is the definitive method for separating and identifying volatile impurities, residual solvents, and, most importantly, degradation products originating from the diethanolamine moiety. uwa.edu.au The mass spectrometer provides unambiguous identification of the peaks separated by the gas chromatograph. ajpaonline.com

LC-MS: Liquid Chromatography-Mass Spectrometry is a highly sensitive and specific technique that combines the separation of HPLC with the detection power of MS. actascientific.com It is particularly valuable for analyzing compounds that are non-volatile or thermally labile, making it suitable for both theophylline and its potential non-volatile degradation products. actascientific.com Advanced techniques like tandem mass spectrometry (LC-MS/MS) can provide even greater structural information and sensitivity, allowing for the reliable identification and quantification of trace-level impurities. nih.govnih.gov

Combined Thermogravimetry-Evolved Gas Detection (TG-EGD)

Combined Thermogravimetry-Evolved Gas Detection (TG-EGD) is a powerful analytical technique for characterizing the thermal decomposition of materials. It couples a thermogravimetric analyzer (TGA), which measures the change in mass of a sample as a function of temperature, with a system that analyzes the gaseous products evolved during decomposition. ardena.comresearchgate.net Common EGD techniques include mass spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy, which identify the evolved volatile components in real-time. researchgate.netmdpi.com

In the research and development of this compound, TG-EGD can provide critical insights into its thermal stability and decomposition pathways. As the compound is heated, the TGA component records the precise temperatures at which mass loss occurs, indicating decomposition or the loss of volatile components. Simultaneously, the EGD component (e.g., TG-MS or TG-FTIR) analyzes the gases released at each mass loss step.

This dual analysis allows researchers to:

Determine Thermal Stability: Pinpoint the onset temperature of decomposition, which is crucial for understanding the compound's stability under various processing and storage conditions.

Identify Decomposition Products: Qualitatively identify the evolved gases. For this compound, this could include the release of water, carbon dioxide, nitrogen oxides, and fragments corresponding to the decomposition of the diethanolamine side chain.

Elucidate Decomposition Mechanisms: By correlating specific mass losses with the identity of the evolved gases, a stepwise decomposition mechanism can be proposed. This information is valuable for predicting degradation pathways and identifying potential impurities that could arise from thermal stress.

While specific TG-EGD studies on this compound are not prevalent in published literature, the technique's application is well-established for analyzing complex organic molecules and active pharmaceutical ingredients (APIs). researchgate.net The analysis provides a detailed fingerprint of a substance's thermal behavior, essential for formulation development and ensuring product quality. ardena.com

Time-Resolved In Situ X-ray Diffraction Coupled with Raman Spectroscopy

The combination of time-resolved in situ X-ray Diffraction (XRD) and Raman spectroscopy offers a comprehensive approach to studying the solid-state properties and transformations of pharmaceutical compounds like this compound. This hyphenated technique allows for the simultaneous investigation of both the crystalline structure and the molecular vibrational characteristics of a sample in real-time as it undergoes changes induced by factors such as temperature, humidity, or chemical reaction.

In Situ X-ray Diffraction (XRD): Provides information about the long-range atomic order within the material. It is the definitive technique for identifying crystal structures, detecting different polymorphic forms, and monitoring phase transitions.

Raman Spectroscopy: A vibrational spectroscopy technique that provides information about the short-range molecular structure and chemical bonds. nih.gov It is highly sensitive to changes in the local chemical environment and can distinguish between different solid-state forms (polymorphs, hydrates, cocrystals) based on their unique spectral fingerprints. mdpi.comresearchgate.net

In the context of this compound, this combined approach would be invaluable for:

Polymorph Screening and Characterization: Identifying and characterizing different crystalline forms of the compound, as polymorphs can have significantly different physical properties, including solubility and stability.

Monitoring Phase Transformations: Observing solid-state transitions in real-time. For instance, as a sample of this compound is heated, XRD can track changes in the crystal lattice, while Raman spectroscopy can detect subtle changes in hydrogen bonding or molecular conformation. nih.gov

Studying Cocrystallization Processes: Research on the parent compound, theophylline, has successfully used in-situ Raman spectroscopy to monitor the formation of cocrystals, tracking the transformation from raw materials to the final cocrystal product and determining the formation rate. mdpi.com This same principle can be applied to study the formation kinetics and mechanism of this compound or its potential cocrystals. The cohesive forces in such structures, often involving hydrogen bonds, can be analyzed through changes in the Raman spectra. nih.govmdpi.com

By coupling these two techniques, researchers can obtain a more complete picture of solid-state behavior, linking macroscopic structural changes observed by XRD with the specific molecular-level changes detected by Raman spectroscopy.

Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. jddtonline.info It is a critical requirement in pharmaceutical analysis to ensure the quality, reliability, and consistency of analytical data. gavinpublishers.com For research applications involving this compound, any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC), must be validated according to established guidelines, such as those from the International Conference on Harmonization (ICH). jocpr.comuobasrah.edu.iq

Ensuring Accuracy, Precision, and Robustness of Analytical Methods

Accuracy, precision, and robustness are three of the most critical parameters evaluated during method validation to ensure the reliability of an analytical method. ijprajournal.com

Accuracy: The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. gavinpublishers.com It is typically determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated. pharmaerudition.org For pharmaceutical analysis, recovery values are often expected to be within 98-102%. gavinpublishers.com In validation studies for theophylline, accuracy has been demonstrated with recovery percentages in the range of 98.28% to 101.94%. semanticscholar.org

Precision: The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ijprajournal.com It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. Validation studies for HPLC methods used to quantify theophylline have reported %RSD values for precision to be well within the acceptable limit of 2%, with values often below 1%. jocpr.comsemanticscholar.org

Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. pharmaerudition.org For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, or column temperature. ijprajournal.com The method is considered robust if the results remain consistent despite these minor changes.

The table below summarizes typical validation parameters from published HPLC methods for the parent compound, theophylline, which serve as a benchmark for methods that would be developed for this compound.

Validation Parameter Definition Typical Acceptance Criteria Example Finding (for Theophylline)
Accuracy Closeness of the test results to the true value.Recovery of 98.0% to 102.0%Recovery percentages were in the range of 98.28-101.02% semanticscholar.org
Precision (Repeatability) Precision under the same conditions over a short time.RSD ≤ 2%Relative Standard Deviation (RSD) values of 0.41–0.70% semanticscholar.org
Linearity Ability to elicit test results directly proportional to the analyte concentration.Correlation Coefficient (r²) ≥ 0.999The method was linear with a correlation coefficient (R²) of 0.9998 uobasrah.edu.iq
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:10.2 ng mL⁻¹ mdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:10.7 ng mL⁻¹ mdpi.com
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results; system suitability passes.The method is robust when small changes are made to flow rate and mobile phase composition.

Future Research Directions and Unexplored Avenues for Theophylline Diethanolamine

Theophylline (B1681296) diethanolamine (B148213), a salt formed from the bronchodilator theophylline and the organic base diethanolamine, presents a fascinating scaffold for further chemical and material science exploration. While its primary applications have been in the pharmaceutical realm, the unique molecular architecture of its components opens up numerous avenues for future research. This article explores potential future directions, focusing on the design of novel chemical entities, advanced crystal engineering, the application of artificial intelligence in property prediction, deeper analysis of its molecular interactions, and its potential in new material science applications.

Q & A

Q. What are the key physicochemical properties of diethanolamine relevant to its use in experimental setups?

Diethanolamine (DEA) exhibits distinct physicochemical properties critical for experimental design:

  • Solubility and Mobility : DEA has high water solubility and very high soil mobility (log Koc = 0.60), making it prone to leaching in environmental studies .
  • Density and Viscosity : Density increases with CO2 loading in gas absorption studies (e.g., from 1.01 to 1.09 g/cm³ at 298 K), while viscosity rises significantly under carbonation, affecting mass transfer rates .
  • Surfactant Properties : DEA-based surfactants synthesized via enzymatic reactions show optimal conversion rates (78%) at 60–65°C and molar ratios of 1:1 to 3:1 (DEA:oleic acid), with surface tension values critical for herbicide formulations .

Q. How is diethanolamine utilized in CO₂ absorption studies, and what are the optimal conditions for its application?

DEA is widely used in CO₂ capture due to its reactivity with acid gases. Key methodologies include:

  • Kinetic Modeling : The zwitterion mechanism and penetration theory models are applied to describe CO₂-DEA reaction kinetics, with rate constants validated at 293–343 K .
  • Blending with Tertiary Amines : DEA-MDEA blends enhance absorption efficiency at low CO₂ partial pressures (0.1–10 kPa), with optimal loading ratios determined via electrolyte-NRTL thermodynamic models .
  • Operational Parameters : Temperatures of 40–80°C and DEA concentrations of 10–30% (w/w) are typical, balancing reaction rates and solvent degradation risks .

Q. What safety precautions are recommended when handling diethanolamine in laboratory settings?

  • Toxicity Mitigation : DEA is classified as a Group 2B carcinogen (possibly human-relevant) based on rodent studies, though human epidemiological data remain inconclusive. Use concentrations below irritation thresholds (<1% for dermal exposure) .
  • First-Aid Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation, as per SDS guidelines .
  • Environmental Controls : DEA’s low bioaccumulation potential (BCF = 3 in fish) and high biodegradability reduce long-term ecological risks, but soil mobility necessitates containment in leaching-prone areas .

Advanced Research Questions

Q. How do reaction mechanisms and kinetics between CO₂ and diethanolamine vary under different experimental conditions, and what models best describe these interactions?

  • Zwitterion Mechanism : CO₂ reacts with DEA via a zwitterion intermediate, with rate-determining steps influenced by temperature and amine concentration. Ab initio calculations (e.g., B3LYP) confirm microsolvation effects, where water molecules lower activation energies by 15–20 kJ/mol .
  • Reversible Reaction Modeling : Penetration theory incorporating reversible carbamate formation accurately predicts mass transfer coefficients (e.g., kₗ = 0.005–0.015 m/s at 343 K) across DEA concentrations (0.5–5 M) .
  • Data Contradictions : Discrepancies in kinetic constants (e.g., ±20% variance in zwitterion deprotonation rates) are resolved by validating models against laminar jet absorber data .

Q. What methodologies are employed to resolve contradictions in carcinogenicity assessments of diethanolamine across different studies?

  • Mode-of-Action Analysis : While DEA induces liver/kidney tumors in mice, mechanistic studies highlight species-specific metabolic pathways (e.g., nitrosation in rodents) irrelevant to humans. Weight-of-evidence approaches dismiss carcinogenicity classification under REACH .
  • Dose-Response Reconciliation : Media-reported risks often extrapolate from high-dose rodent studies (e.g., 160 mg/kg/day), whereas human exposure in labs (≤0.1 mg/kg/day) is orders of magnitude lower, necessitating probabilistic risk models .

Q. How can Response Surface Methodology (RSM) optimize the synthesis of diethanolamine-based surfactants for agricultural formulations?

  • Central Composite Design : RSM identifies optimal enzyme amounts (5–9% w/w), DEA:oleic acid ratios (1:1–3:1), and temperatures (60–65°C) for maximizing surfactant conversion (R² = 0.9897) .
  • Performance Metrics : Surface tension (<30 mN/m) and contact angle (<90°) are minimized using homogenizers (2000–3000 rpm) and stability tests (>80% post-storage solubility), ensuring herbicide efficacy comparable to commercial products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.